molecular formula C11H8O2S B1586181 4-phenylthiophene-2-carboxylic Acid CAS No. 21676-88-0

4-phenylthiophene-2-carboxylic Acid

Cat. No.: B1586181
CAS No.: 21676-88-0
M. Wt: 204.25 g/mol
InChI Key: DOAFBJFYWLESRS-UHFFFAOYSA-N
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Description

4-Phenylthiophene-2-carboxylic acid is an organic compound with the molecular formula C11H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a phenyl group attached to the fourth position of the thiophene ring and a carboxylic acid group at the second position. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylthiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 4-bromo-2-thiophenecarbaldehyde reacts with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is typically carried out in a solvent mixture of toluene and ethanol .

Another method involves the carboxylation of 4-phenylthiophene using carbon dioxide under high pressure and temperature conditions. This method is less commonly used due to the harsh reaction conditions required .

Industrial Production Methods

Industrial production of this compound often relies on the Suzuki-Miyaura coupling reaction due to its efficiency and mild reaction conditions. The process involves large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Phenylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthiophene-2-carboxylic acid
  • 4-Chlorothiophene-2-carboxylic acid
  • 4-Bromothiophene-2-carboxylic acid

Uniqueness

4-Phenylthiophene-2-carboxylic acid is unique due to the presence of the phenyl group, which enhances its aromaticity and potential for π-π interactions. This structural feature distinguishes it from other thiophene derivatives and contributes to its diverse applications in research and industry .

Properties

IUPAC Name

4-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAFBJFYWLESRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361138
Record name 4-phenylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21676-88-0
Record name 4-phenylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-phenyl-thiophene-2-carboxaldehyde (150 mg, 0.80 mmol) was dissolved in acetone-water mixture (2:1) (3 mL) and cooled to 0° C. To this reaction mixture was added sulphamic acid (232 mg, 2.38 mmol) and sodium chlorite (288 mg, 3.18 mmol) dissolved in minimum amount of water. The resulting reaction mixture was allowed to stir at room temperature for half an hour. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over sodium sulphate and concentrated to afford 100 mg (62.5% yield) of 4-Phenyl-thiophene-2-carboxylic acid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
232 mg
Type
reactant
Reaction Step Two
Quantity
288 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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